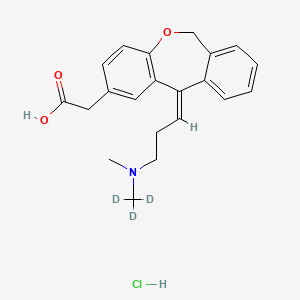

(Z)-Olopatadine-d3 (hydrochloride)

描述

属性

分子式 |

C21H24ClNO3 |

|---|---|

分子量 |

376.9 g/mol |

IUPAC 名称 |

2-[(11Z)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-;/i1D3; |

InChI 键 |

HVRLZEKDTUEKQH-NEGCSKJWSA-N |

手性 SMILES |

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

产品来源 |

United States |

Synthesis and Isotopic Incorporation of Z Olopatadine D3 Hydrochloride

Strategies for Stereoselective Synthesis of (Z)-Olopatadine

The synthesis of (Z)-Olopatadine presents a significant challenge in controlling the stereochemistry of the exocyclic double bond. While both (Z) and (E) isomers exhibit similar affinities for the H1 receptor, only the (Z)-isomer is the marketed drug. google.com Consequently, various synthetic routes have been developed to maximize the yield of the desired (Z)-isomer.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of (Z)-Olopatadine. One notable approach involves an intramolecular stereospecific seven-membered ring cyclization from an alkyne intermediate. researchgate.netacs.org This method, which utilizes a palladium catalyst and a hydride source, has been optimized through design of experiment (DoE) to achieve high yields of the desired Z-isomer. google.comresearchgate.netacs.org The key to this strategy is the controlled intramolecular cyclization that favors the formation of the (Z)-configured product. researchgate.netacs.org

Another palladium-catalyzed method is the intramolecular Heck reaction. thieme-connect.comnih.gov This approach involves the cyclization of an E-alkene intermediate to stereoselectively form the dibenzo[b,e]oxepine core with the desired Z-stereochemistry. thieme-connect.com The Sonogashira coupling reaction is often employed to synthesize the necessary alkyne precursors for these cyclization reactions. researchgate.netblogspot.com

Wittig Reaction-Based Methodologies

The Wittig reaction is a cornerstone in many reported syntheses of Olopatadine (B1677272). acs.orgdrugfuture.comgoogle.com This reaction typically involves the coupling of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (also known as Isoxepac) or its ester derivative with a (3-dimethylaminopropyl)triphenylphosphonium salt. google.comnewdrugapprovals.org However, a significant drawback of traditional Wittig reactions is the frequent formation of a mixture of (Z) and (E) isomers, necessitating challenging purification steps. google.comnewdrugapprovals.org

The stereoselectivity of the Wittig reaction can be influenced by several factors, including the choice of base and the phosphonium (B103445) salt anion. thieme-connect.comnih.gov For instance, the use of certain bases can lead to a reversal in stereoselectivity. thieme-connect.com While some protocols report Z/E isomer ratios as low as 2.3:1, others have achieved much higher selectivity, with the (Z)-isomer being the predominant product. newdrugapprovals.orgchemicalbook.com

Other Advanced Synthetic Routes for Z-Isomer Preference

Beyond palladium-catalyzed cyclizations and Wittig reactions, other advanced synthetic strategies have been explored to enhance the stereoselective synthesis of (Z)-Olopatadine. These include methods that aim to improve upon the drawbacks of existing routes, such as the use of expensive or hazardous reagents. google.comgoogle.com Some approaches focus on the preferential crystallization with isomerization under acidic conditions to obtain the desired (Z)-isomer from an E/Z mixture. acs.org

Deuterium (B1214612) Labeling Strategies for (Z)-Olopatadine-d3

The synthesis of isotopically labeled compounds like (Z)-Olopatadine-d3 is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry. A novel and efficient approach for the synthesis of deuterium-labeled Olopatadine-d6 has been developed, which can be adapted for the synthesis of the d3 analogue. researchgate.net This strategy utilizes inexpensive and commercially available dimethyl sulfate-d6 at the alkylation stage of a primary amine intermediate. researchgate.net This method avoids the use of more expensive labeled precursors like dimethyl amine-d6, which are often used in traditional synthetic routes. researchgate.net The final step involves hydrolysis to afford the desired deuterated Olopatadine. researchgate.net The incorporation of deuterium is confirmed to be greater than 98%. researchgate.net

Analytical Assessment of Deuteration Purity and Isotopic Distribution

Ensuring the purity and correct isotopic distribution of (Z)-Olopatadine-d3 is paramount. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of Olopatadine. scholarsresearchlibrary.comderpharmachemica.com Reversed-phase HPLC methods have been developed to separate Olopatadine from its impurities and degradation products. scholarsresearchlibrary.comnih.gov These methods can be validated according to regulatory guidelines to ensure accuracy, precision, and specificity. nih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for confirming the isotopic distribution and the precise mass of the deuterated compound. researchgate.net Techniques like LC-ESI-MS/MS are used for the sensitive determination of Olopatadine and its metabolites. nih.gov Gas chromatography/mass spectrometry (GC/MS) is another powerful tool for quantitative analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is used to confirm the structure of the synthesized compound and to verify the position and extent of deuterium incorporation by observing the disappearance or reduction of specific proton signals. researchgate.net

The table below summarizes the key analytical methods used for the assessment of (Z)-Olopatadine-d3.

| Analytical Technique | Purpose | Key Findings/Applications |

| HPLC | Determination of chemical purity and separation from isomers and impurities. scholarsresearchlibrary.comnih.gov | Can achieve high purity determination, with some methods showing >99.0% for the Z-isomer. chemicalbook.com |

| LC-MS/MS | Quantification and confirmation of molecular weight and isotopic enrichment. nih.gov | Highly sensitive method for detecting low concentrations of the analyte. |

| GC/MS | Quantitative analysis and confirmation of deuteration. researchgate.net | Provides detailed information on the isotopic composition. |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation sites. researchgate.net | Confirms the successful labeling by observing changes in the proton spectrum. researchgate.net |

| Colorimetric Methods | Quantification in pure form and pharmaceutical preparations. austinpublishinggroup.com | A simple and economical method for routine analysis. austinpublishinggroup.com |

Advanced Analytical Methodologies Utilizing Z Olopatadine D3 Hydrochloride

Role as an Internal Standard in Quantitative Mass Spectrometry

(Z)-Olopatadine-d3 (hydrochloride) is primarily utilized as an internal standard (IS) in quantitative mass spectrometry-based assays for the determination of olopatadine (B1677272) in various biological matrices. medchemexpress.comnih.govresearchgate.net Its structural and chemical similarity to the unlabeled analyte, olopatadine, makes it an ideal reference compound for correcting variations during sample preparation and analysis. nih.gov

Enhancement of Analytical Accuracy and Precision through Isotopic Dilution

The use of a stable isotope-labeled internal standard like (Z)-Olopatadine-d3 (hydrochloride) is a cornerstone of the isotopic dilution mass spectrometry (IDMS) technique, which is recognized for its high accuracy and precision. nih.gov This method involves adding a known amount of the deuterated standard to the sample before processing. Since the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, analysts can accurately quantify the analyte concentration, effectively nullifying the impact of procedural variations. This approach significantly improves the accuracy and precision of the measurement compared to methods that use non-isotopic internal standards. nih.govnih.gov For instance, in the quantification of olopatadine in human plasma, the use of a deuterated internal standard allows for the reliable determination of concentrations as low as 0.2 ng/mL. researchgate.netnih.gov

Matrix Effect Mitigation in Complex Biological Samples

Biological samples such as plasma, tears, and urine are complex mixtures containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govresearchgate.net This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

(Z)-Olopatadine-d3 (hydrochloride), being chemically identical to olopatadine, experiences the same matrix effects. researchgate.net Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the influence of the matrix is effectively canceled out. This is crucial for developing robust bioanalytical methods that can provide reliable data from complex biological samples. Studies have demonstrated the successful application of this approach in the analysis of olopatadine in human plasma and tears, where matrix effects are a significant challenge. nih.govresearchgate.net

Development and Validation of Bioanalytical Assays for Olopatadine and Metabolites

The development and validation of bioanalytical assays are essential for determining the concentration of olopatadine and its metabolites in biological fluids. researchgate.netnih.gov These assays are critical for pharmacokinetic studies and bioequivalence assessments. researchgate.netelsevierpure.com The use of (Z)-Olopatadine-d3 (hydrochloride) as an internal standard is a key component in these validated methods. researchgate.net

Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantitative analysis of olopatadine in biological samples. nih.govresearchgate.netnih.govnih.gov This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites. researchgate.netnih.gov In these assays, chromatographic separation is typically achieved using a reversed-phase C18 column. researchgate.netscholarsresearchlibrary.comturkjps.org Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, to ensure optimal separation and ionization. nih.govresearchgate.netnih.gov

For example, a validated LC-MS/MS method for olopatadine in human plasma utilized a C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate, achieving a run time of 3.5 minutes. researchgate.net Another study employed hydrophilic interaction liquid chromatography (HILIC) for the analysis of olopatadine in human tears, demonstrating the versatility of chromatographic techniques. nih.govresearchgate.net While less common, gas chromatography-mass spectrometry (GC-MS) has also been used for olopatadine analysis. fda.gov

Detection Principles in Electrospray Ionization Tandem Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of polar molecules like olopatadine. researchgate.netnih.gov In the positive ionization mode, olopatadine and its deuterated internal standard are protonated to form [M+H]+ ions. nih.govturkjps.org

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through multiple reaction monitoring (MRM). nih.govmdpi.com In this mode, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific for the target analyte. For olopatadine, a common MRM transition is m/z 338 → 165. nih.gov A similar transition is monitored for the deuterated internal standard, (Z)-Olopatadine-d3 (hydrochloride), allowing for accurate quantification. researchgate.net

Method Validation Parameters for Deuterated Standards (Specificity, Linearity, Precision, Accuracy, Robustness)

Bioanalytical method validation is performed according to strict guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the analytical data. medipol.edu.trresearchgate.netresearchgate.net When using a deuterated internal standard like (Z)-Olopatadine-d3 (hydrochloride), specific validation parameters are assessed: researchgate.net

Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and the internal standard. nih.govmedipol.edu.tr This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples. turkjps.orgnih.gov

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. medipol.edu.trresearchgate.netnih.gov For olopatadine assays, linearity is often established over a concentration range of 0.2 to 100 ng/mL. researchgate.netnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. ui.ac.id These are evaluated at multiple concentration levels (quality control samples). For olopatadine assays, intra- and inter-day precision values are typically required to be less than 15%, with accuracy within ±15% of the nominal value. researchgate.netnih.govresearchgate.net

Robustness: The method's reliability is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. nih.govresearchgate.net The results should remain unaffected by these changes, demonstrating the method's robustness for routine use. nih.gov

The following table summarizes typical validation parameters for a bioanalytical method for olopatadine using a deuterated internal standard:

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Olopatadine Assay |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.2–100 ng/mL researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.2 ng/mL researchgate.netnih.gov |

| Intra-day Precision (%RSD) | < 15% | < 11.4% researchgate.netnih.gov |

| Inter-day Precision (%RSD) | < 15% | < 11.4% researchgate.netnih.gov |

| Accuracy (Relative Error %) | Within ±15% (±20% at LLOQ) | -6.40% to 9.26% researchgate.netnih.gov |

| Recovery | Consistent and reproducible | 99.1% to 100.8% for various components in olopatadine formulations nih.gov |

Application in Impurity Profiling and Degradation Product Analysis

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative analytical chemistry, particularly in the pharmaceutical industry where precision and accuracy are paramount. (Z)-Olopatadine-d3 (hydrochloride) serves as an exemplary SIL-IS for the analysis of Olopatadine hydrochloride and its associated impurities. medchemexpress.comnih.gov Because it is labeled with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen, (Z)-Olopatadine-d3 (hydrochloride) has a higher molecular weight than the unlabeled analyte. medchemexpress.com This mass difference allows a mass spectrometer to differentiate between the standard and the analyte, even though they exhibit nearly identical physicochemical properties, such as retention time in liquid chromatography and ionization efficiency in the mass spectrometer source.

The co-elution of the SIL-IS with the analyte of interest allows for the correction of variability that may be introduced during sample preparation, injection, and analysis. This intrinsic correction is critical for accurately profiling and quantifying trace-level impurities and degradation products that can affect the safety and efficacy of the final pharmaceutical product. veeprho.com Analytical methods, most notably High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), rely on internal standards like (Z)-Olopatadine-d3 (hydrochloride) to meet the stringent requirements set by regulatory bodies for impurity testing. veeprho.com

Identification and Quantification of Related Substances

During the synthesis and storage of Olopatadine hydrochloride, several related substances or impurities can form. veeprho.com Regulatory guidelines, such as those from the United States Pharmacopeia (USP), mandate the monitoring and control of these impurities. uspnf.comsigmaaldrich.com The use of (Z)-Olopatadine-d3 (hydrochloride) as an internal standard is crucial for the development and validation of robust analytical methods capable of accurately quantifying these related substances.

Validated RP-HPLC methods have been established to separate and quantify Olopatadine hydrochloride from its known impurities. tandfonline.com In these methods, (Z)-Olopatadine-d3 (hydrochloride) would be the ideal internal standard for mass spectrometric detection, ensuring that the calculated concentrations of impurities are accurate and reproducible. Common related substances that are monitored include process-related impurities and potential degradation products.

Table 1: Key Related Substances of Olopatadine

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| Olopatadine Related Compound B (Olopatadine N-Oxide) | C₂₁H₂₃NO₄ | Metabolite, Impurity sigmaaldrich.comusp.org |

| Olopatadine Carbaldehyde | C₂₀H₂₁NO₂ | Photodegradation Impurity researchgate.netpharmaffiliates.com |

| Olopatadine Related Compound C (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl acetic acid) | C₁₆H₁₂O₄ | Impurity uspnf.comsigmaaldrich.com |

Monitoring of (E)-Isomer Formation and Other Stereoisomeric Impurities

Olopatadine is the (Z)-geometric isomer, and its therapeutic efficacy is associated with this specific stereochemistry. researchgate.net The corresponding (E)-isomer is considered a process impurity and a potential degradant that must be controlled within strict limits. tsijournals.comontosight.aiveeprho.com The United States Pharmacopeia (USP) specifies an acceptance criterion of not more than 0.5% for the (E)-isomer in Olopatadine Hydrochloride Ophthalmic Solution. uspnf.com

Analytical methods must be able to resolve the (Z)- and (E)-isomers to ensure proper quantification. tsijournals.com (Z)-Olopatadine-d3 (hydrochloride), being the labeled form of the active isomer, is the perfect internal standard for this application. It allows for precise measurement of the (Z)-isomer (the active pharmaceutical ingredient) and the unwanted (E)-isomer. This is particularly important in stability studies where isomerization from the (Z) to the (E) form might occur. Research has demonstrated that photolytic degradation can lead to the formation of carbaldehyde impurities of both the E and Z isomers. researchgate.net

Table 2: Stereoisomers of Olopatadine

| Isomer | IUPAC Name | Significance |

|---|---|---|

| (Z)-Olopatadine | (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | Active Pharmaceutical Ingredient researchgate.netpharmaffiliates.com |

| (E)-Olopatadine | (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | Process Impurity, Degradant ontosight.aiveeprho.com |

Forced Degradation Studies in Pharmaceutical Research

Forced degradation studies are a regulatory requirement and a critical component of pharmaceutical development. nih.gov These studies expose the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light, to identify potential degradation products and establish degradation pathways. nih.govmedcraveonline.com This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. researchgate.net

Studies on Olopatadine hydrochloride have shown that it degrades significantly under hydrolytic (acidic, alkaline, and neutral) conditions, while remaining relatively stable under thermal, oxidative, and photolytic stress. nih.govepa.gov In these experiments, (Z)-Olopatadine-d3 (hydrochloride) is invaluable as an internal standard to accurately quantify the loss of the parent drug and the emergence of various degradation products (DPs) over time.

For example, one study identified multiple degradation products under different hydrolytic conditions using an RP-HPLC method. nih.gov Under acidic stress, five DPs were observed (OLO1-OLO5). nih.govnih.gov In alkaline conditions, different DPs emerged (OLO3, OLO5, OLO6, OLO7). nih.govepa.gov The ability to accurately quantify these products using a labeled internal standard like (Z)-Olopatadine-d3 (hydrochloride) is essential for building a complete degradation profile.

Table 3: Summary of Forced Degradation Findings for Olopatadine Hydrochloride

| Stress Condition | Degradation Observed | Major Degradation Products Identified | Reference |

|---|---|---|---|

| Acid Hydrolysis (0.1 N HCl, 60°C) | Significant Degradation | OLO1, OLO2, OLO3, OLO4, OLO5 | nih.govepa.gov |

| Alkaline Hydrolysis (0.1 N NaOH, 60°C) | Significant Degradation | OLO3, OLO5, OLO6, OLO7 | nih.govepa.gov |

| Neutral Hydrolysis (Water, 60°C) | Slight Degradation | DPs common to acidic/alkaline conditions (e.g., OLO3, OLO5) | nih.govresearchgate.net |

| Oxidative (H₂O₂) | No significant degradation | Not Applicable | nih.govepa.gov |

| Thermal (Solid State) | No significant degradation | Not Applicable | nih.govresearchgate.net |

| Photolytic (UV Light) | Degradation to carbaldehyde isomers | (E)- and (Z)-Olopatadine Carbaldehyde | researchgate.net |

Preclinical Research Applications of Z Olopatadine D3 Hydrochloride

Investigation of Metabolic Pathways and Biotransformation of Olopatadine (B1677272)

The use of (Z)-Olopatadine-d3 (hydrochloride) as an internal standard is fundamental to accurately studying the metabolic fate of olopatadine. caymanchem.com Preclinical studies indicate that olopatadine is not extensively metabolized. medcentral.com Following oral administration in animal models, the majority of the drug is excreted unchanged. medcentral.com However, understanding the minor metabolic pathways is crucial for a complete pharmacological profile. The principal metabolites identified are olopatadine N-oxide and N-desmethyl olopatadine, which together account for less than 6% of the total radioactivity detected in plasma after oral dosing. medcentral.com

In vitro metabolic stability assays are essential in early drug discovery to predict a drug's metabolic fate and its potential for elimination in the body. nih.gov These studies commonly use subcellular fractions like liver microsomes or whole cells like hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govnih.gov

In a typical assay, (Z)-Olopatadine-d3 hydrochloride would serve as an internal standard for the quantification of the parent olopatadine. Olopatadine is incubated with liver microsomes (from various species like rats, mice, or humans) in the presence of necessary cofactors, such as the NADPH regenerating system, to initiate enzymatic reactions. nih.govnih.govmdpi.com The reaction is monitored over time, and the disappearance of the parent compound is measured to determine key metabolic parameters.

These parameters provide an estimate of how quickly the drug would be cleared by the liver in vivo. While specific data for olopatadine is not publicly available, the table below illustrates typical data generated from such a study.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay This table is for illustrative purposes and does not represent actual data for Olopatadine.

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Half-Life (t½) | 45 | min | Time taken for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | 40 | µL/min/mg protein | The intrinsic ability of the liver enzymes to metabolize the drug. |

Preclinical research has identified two primary metabolites of olopatadine: N-desmethyl olopatadine and N-oxide olopatadine. medcentral.comnih.gov In a preclinical study involving rabbits, N-desmethyl olopatadine was noted as a minor active metabolite. nih.gov

The process of identifying and confirming the structure of these metabolites involves sophisticated analytical techniques. After incubation with metabolic systems like liver microsomes, the resulting mixture is analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique separates the metabolites from the parent drug and provides mass information that gives clues to the structural modifications (e.g., demethylation or oxidation).

For definitive structural elucidation, larger quantities of the metabolites may be isolated using techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net The isolated compounds are then subjected to further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, to confirm their exact chemical structure. researchgate.netnih.gov

Pharmacokinetic Research in Preclinical Models

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, and excretion. (Z)-Olopatadine-d3 (hydrochloride) is essential in preclinical PK studies as an internal standard, enabling precise measurement of olopatadine concentrations in various biological fluids and tissues over time. caymanchem.com These studies are often conducted in animal models such as rats, guinea pigs, and rabbits. caymanchem.comnih.govresearchgate.net

Preclinical studies provide foundational knowledge on how olopatadine moves throughout the body.

Absorption: After topical administration in animal models, olopatadine is absorbed and can be measured systemically.

Distribution: Studies in rats have shown that following oral administration, olopatadine is distributed into breast milk. medcentral.com In a preclinical study with rabbits, topical ocular administration resulted in higher and more prolonged concentrations of olopatadine in the conjunctiva, which is the target tissue for treating allergic conjunctivitis. nih.gov

Excretion: The primary route of elimination for olopatadine is through renal excretion, with a significant portion of the systemically absorbed dose being excreted unchanged in the urine. medcentral.com A smaller amount is excreted in the feces. medcentral.com

Table 2: Summary of Preclinical Pharmacokinetic Findings for Olopatadine

| PK Parameter | Animal Model | Finding | Citation |

|---|---|---|---|

| Distribution | Rats | Distributed into milk following oral administration. | medcentral.com |

| Distribution | Rabbits | Higher and prolonged concentration in conjunctiva after topical administration. | nih.gov |

| Excretion | General Preclinical | Primarily eliminated via renal excretion. | medcentral.com |

Compartmental modeling is a mathematical approach used to describe the pharmacokinetics of a drug. It simplifies the complex processes of absorption, distribution, and elimination into a model consisting of one or more "compartments." While specific compartmental models for olopatadine in preclinical species are not detailed in the available literature, the application of such models is a standard practice in pharmacology. researchgate.net

These models use the concentration-time data gathered from animal studies (which rely on (Z)-Olopatadine-d3 as an internal standard) to simulate the drug's disposition. A kinetic pharmacodynamic (KPD) model, for instance, can help researchers understand the relationship between the drug's concentration at its site of action and its therapeutic effect. researchgate.net This provides a powerful tool for predicting drug behavior and optimizing dosing regimens for further studies.

Isotopic Tracer Applications in Drug Discovery and Development Research

The use of stable isotopes, particularly deuterium (B1214612), is a cornerstone of modern drug discovery and development. nih.gov (Z)-Olopatadine-d3 (hydrochloride) exemplifies this application.

As a deuterated molecule, its most direct and critical use is as an internal standard for quantitative bioanalysis. medchemexpress.comcaymanchem.com In methods like GC-MS or LC-MS, a known amount of the deuterated standard is added to a biological sample (e.g., plasma or tissue homogenate). Because (Z)-Olopatadine-d3 is chemically identical to olopatadine, it behaves similarly during sample extraction and analysis. However, its slightly higher mass allows the mass spectrometer to distinguish it from the non-labeled drug. By comparing the detector response of the analyte to that of the internal standard, researchers can calculate the exact concentration of olopatadine in the sample with high precision and accuracy.

Beyond its role as an internal standard, deuterium labeling is a key strategy in metabolic research. Administering a deuterated compound allows scientists to trace the fate of the drug molecule throughout the body, identifying metabolites and quantifying their formation without the need for radioactive isotopes. nih.gov This approach provides crucial insights into how a drug is processed, which is fundamental to evaluating its safety and efficacy profile during the drug development process. nih.gov

Stereochemical Considerations and Isotopic Effects in Research

Impact of Deuteration on (Z)-Isomer Stability and Interconversion

The stability of the (Z)-geometric isomer of olopatadine (B1677272) is a critical quality attribute, as its interconversion to the (E)-isomer can occur. The (E)-isomer is considered a process impurity and a potential degradant. researchgate.netsynzeal.com The introduction of deuterium (B1214612) in the form of a d3-methyl group on the dimethylaminopropylidene side chain can, in theory, influence the stability of the (Z)-isomer through the kinetic isotope effect (KIE).

The primary kinetic isotope effect refers to the change in reaction rate when a bond to a heavier isotope is broken in the rate-determining step. Carbon-deuterium (C-D) bonds are stronger and have a lower zero-point energy than carbon-hydrogen (C-H) bonds, making them more difficult to break. This generally leads to a slower rate of reaction for deuterated compounds.

While specific studies on the Z/E isomerization kinetics of (Z)-Olopatadine-d3 are not extensively available in public literature, forced degradation studies on the non-deuterated olopatadine hydrochloride provide insights into its stability. Olopatadine has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, and photolytic conditions. nih.govmedcraveonline.com Photolytic degradation, in particular, has been noted to cause the formation of (E)- and (Z)-isomers of olopatadine carbaldehyde, suggesting that the geometric configuration around the double bond is susceptible to change under light exposure. researchgate.netnih.gov

It is plausible that the deuteration in (Z)-Olopatadine-d3 could enhance its stability against certain degradation pathways that involve the cleavage of a C-H bond on the deuterated methyl group. However, the interconversion between the (Z) and (E) isomers primarily involves the rotation around the carbon-carbon double bond, a process that may not be directly influenced by the deuteration at the terminal methyl group of the side chain. The energy barrier for this isomerization would be a key factor.

Table 1: Forced Degradation Conditions for Olopatadine Hydrochloride

| Stress Condition | Observations | Potential Impact on Isomerization |

| Acidic Hydrolysis (0.1 N HCl, 60°C) | Degradation observed with formation of multiple degradation products. nih.govresearchgate.net | May promote isomerization, though specific data on Z/E conversion under these conditions is limited. |

| Alkaline Hydrolysis (0.1 N NaOH, 60°C) | Degradation observed with formation of different degradation products compared to acidic conditions. nih.govresearchgate.net | The basic environment could potentially facilitate isomerization. |

| Oxidative (3% H2O2) | Relatively stable, with some degradation observed. medcraveonline.com | The direct impact on Z/E isomerization is not well-documented. |

| Photolytic (UV light) | Degradation observed, with formation of (E) and (Z) carbaldehyde impurities. researchgate.netnih.gov | Directly implicated in causing geometric isomerization. researchgate.netnih.gov |

| Thermal (Dry Heat) | Generally found to be stable. nih.gov | Less likely to cause significant isomerization compared to photolytic or solution-based stress. |

Stereochemical Purity Assessment in Deuterated Standards

The stereochemical purity of (Z)-Olopatadine-d3 (hydrochloride) is crucial for its use as an internal standard. The presence of the (E)-isomer as an impurity can compromise the accuracy of quantitative bioanalytical methods. Therefore, robust analytical methods are required to ensure the isomeric purity of the standard.

(Z)-Olopatadine-d3 is intended for use as an internal standard for the quantification of olopatadine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Commercially available standards of (Z)-Olopatadine-d3 often specify a purity of ≥99% for the deuterated forms (d1-d3). caymanchem.com

High-performance liquid chromatography (HPLC) is the most common technique for assessing the purity of olopatadine and separating its (Z) and (E) isomers. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of olopatadine and its impurities, including the (E)-isomer. daicelpharmastandards.compharmaffiliates.com These methods typically use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Table 2: Typical Chromatographic Conditions for Olopatadine Isomer Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) | Information not available |

| Mobile Phase | Buffer and Acetonitrile (80:20 v/v) | 0.1% formic acid in water and acetonitrile |

| Detection | 220 nm | MS/MS |

| Flow Rate | 1.5 mL/min | Information not available |

| Column Temperature | 25°C | Information not available |

Theoretical and Computational Studies on Deuterium Isotope Effects

While specific computational studies on the deuterium isotope effects in (Z)-Olopatadine-d3 are not readily found in the literature, theoretical and computational chemistry provides a framework for understanding these phenomena. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and kinetic isotope effects.

Computational studies on the E/Z isomerization of other molecules, such as nitrones and alkenes, have been performed. acs.orgresearchgate.net These studies often explore different potential energy surfaces and transition states to determine the most likely isomerization pathway. For alkenes, mechanisms can involve rotation around the C=C bond via a diradical intermediate. acs.org

A computational study on (Z)-Olopatadine-d3 could, in principle, model the transition state for Z/E isomerization and calculate the vibrational frequencies for both the deuterated and non-deuterated forms. This would allow for the theoretical prediction of the kinetic isotope effect on the rate of isomerization. Such a study could elucidate whether the d3-deuteration at a position remote from the double bond has a significant stabilizing effect on the (Z)-isomer.

The primary influence of the d3 substitution would likely be a secondary kinetic isotope effect, as no bonds to deuterium are broken during the isomerization. Secondary KIEs are typically smaller than primary KIEs but can still provide valuable mechanistic insights. For example, computational modeling of the oxidation of styrene (B11656) and its deuterated isotopologues has shown that deuterium substitution on the double bond can affect the reaction rate. acs.org

In the absence of specific computational data for (Z)-Olopatadine-d3, the expected impact of deuteration on its Z/E isomerization remains a topic for future research.

Quality Control and Reference Standard Applications in Pharmaceutical Research

Establishment of Reference Standards for Olopatadine (B1677272) and its Related Compounds

The establishment of reference standards for Olopatadine and its related compounds is a critical step in ensuring the quality and consistency of the drug substance and product. vwr.comsynzeal.com These standards, including the primary Olopatadine Hydrochloride standard and standards for its known impurities, are rigorously tested and characterized to confirm their identity, purity, and potency. lgcstandards.comusp.orgusp.org

(Z)-Olopatadine-d3 (hydrochloride) is synthesized as a stable isotope-labeled internal standard for use in bioanalytical studies. lgcstandards.comnih.gov Its primary role is to mimic the behavior of the unlabeled Olopatadine during sample extraction, chromatography, and detection, thereby correcting for variability in these processes. aptochem.comkcasbio.com The use of such a standard is highly recommended by regulatory agencies for mass spectrometry-based bioanalysis. tandfonline.com

Several related compounds and impurities of Olopatadine have been identified and characterized. These include Olopatadine E-isomer Hydrochloride, Olopatadine related compound C, and α-Hydroxy Olopatadine Hydrochloride. daicelpharmastandards.com Reference standards for these impurities are crucial for developing and validating analytical methods to control their levels in the final drug product. synzeal.com

Table 1: Selected Olopatadine Reference Standards and Related Compounds

Analytical Quality Control during Research-Scale Synthesis and Formulation

During the research and development phase, robust analytical methods are essential for monitoring the quality of Olopatadine synthesis and formulation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are commonly developed and validated for this purpose. scholarsresearchlibrary.commedipol.edu.tr

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. medipol.edu.trresearchgate.net For instance, a UPLC method for determining Olopatadine in polymeric nanoparticles was validated for a concentration range of 5-50 µg/mL, with a limit of detection (LOD) of 0.7652 µg/mL and a limit of quantitation (LOQ) of 2.3188 µg/mL. medipol.edu.tr

Forced degradation studies are also conducted to identify potential degradation products and to ensure the stability-indicating nature of the analytical methods. nih.gov This is critical for assessing the stability of the drug substance and its formulations under various environmental conditions.

Table 2: Validation Parameters for a UPLC Method for Olopatadine

Compliance with Research-Specific Regulatory Guidelines for Bioanalytical Method Validation

Bioanalytical method validation is a critical regulatory requirement for studies that involve the quantification of drugs and their metabolites in biological matrices. europa.euich.org The use of (Z)-Olopatadine-d3 (hydrochloride) as an internal standard is a key component of a robust and reliable bioanalytical method, as recommended by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). kcasbio.comnih.gov

It is crucial to ensure the isotopic purity of the deuterated standard and to verify that no unlabeled analyte is present as an impurity, as this could lead to inaccurate results. tandfonline.com The internal standard response should also be monitored to ensure it remains consistent across the analytical run.

Compound Names Mentioned in this Article

Future Directions and Emerging Research Opportunities

Novel Applications of Deuterated Olopatadine (B1677272) Analogs in Research

The primary application of (Z)-Olopatadine-d3 (hydrochloride) is as an internal standard for the quantitative analysis of olopatadine in biological samples. Its utility stems from its chemical identity to the parent compound, while its distinct mass allows for clear differentiation in mass spectrometry-based assays. This is crucial for pharmacokinetic and bioavailability studies, where accurate measurement of drug concentration is paramount.

Emerging research is focused on utilizing deuterated analogs like Olopatadine-d3 to investigate drug metabolism. By strategically placing deuterium (B1214612) atoms on the molecule, researchers can study the metabolic fate of the drug. This approach, known as site-specific deuterium labeling, can help identify metabolic pathways and the enzymes involved, providing valuable insights into drug-drug interactions and patient-specific metabolic differences.

Another novel application lies in the field of metabolic profiling. The use of stable isotope-labeled compounds allows for the tracing of metabolic pathways in complex biological systems. While not a direct application of Olopatadine-d3 itself, the principles established through its use can be applied to broader metabolomic studies.

Advances in Analytical Technologies for Deuterated Compounds

The analysis of deuterated compounds heavily relies on mass spectrometry (MS), often coupled with liquid chromatography (LC). Recent advancements in these technologies have significantly improved the sensitivity, specificity, and speed of analysis.

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, allow for the precise mass determination of both the analyte and the deuterated internal standard. This high resolving power minimizes potential interferences from endogenous matrix components, leading to more reliable and accurate quantification.

Tandem mass spectrometry (MS/MS) remains the gold standard for quantitative bioanalysis. Techniques like selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) provide exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The development of faster and more sensitive triple quadrupole mass spectrometers continues to push the limits of detection for compounds like olopatadine.

Furthermore, innovations in sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are being optimized to improve the recovery and purity of analytes from complex biological matrices like plasma and urine, further enhancing the quality of data obtained from LC-MS/MS analysis.

Integration of Deuterated Standards in High-Throughput Research Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The integration of deuterated internal standards is critical for ensuring the quality and reliability of data generated in HTS assays, particularly those involving LC-MS.

In HTS workflows, automated sample processing and rapid analysis times are essential. The use of a deuterated internal standard like (Z)-Olopatadine-d3 (hydrochloride) helps to correct for variability introduced during sample preparation and ionization in the mass spectrometer. This is especially important in HTS where minor variations can be amplified across thousands of samples.

The development of multiplexed analytical methods, where multiple analytes are measured simultaneously, also benefits from the use of a suite of deuterated internal standards. This approach increases the efficiency of the screening process without compromising data quality. As HTS technologies continue to evolve, the demand for high-purity, well-characterized deuterated standards is expected to grow.

常见问题

Basic Research Questions

Q. How is (Z)-Olopatadine-d3 (hydrochloride) synthesized and characterized for isotopic purity?

- Methodology : Deuterium labeling is achieved via hydrogen-deuterium exchange or synthetic incorporation of deuterated precursors. Isotopic purity (>98%) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR confirms deuterium placement at specific positions (e.g., methyl groups), while LC-MS quantifies isotopic enrichment .

- Key considerations : Ensure reaction conditions (e.g., pH, temperature) minimize isotopic scrambling. Use USP reference standards (e.g., Olopatadine Hydrochloride, USP) for comparative analysis .

Q. What analytical methods are recommended for quantifying (Z)-Olopatadine-d3 (hydrochloride) in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is optimal. Prepare calibration curves using deuterated internal standards (e.g., []-Olopatadine) to correct for matrix effects. Validate methods per ICH guidelines for sensitivity (LOQ ≤1 ng/mL) and precision (RSD <15%) .

- Data interpretation : Monitor transitions specific to the deuterated moiety (e.g., m/z 374→165 for Olopatadine-d3) to distinguish it from non-deuterated analogs .

Q. How should (Z)-Olopatadine-d3 (hydrochloride) be stored to ensure stability in experimental settings?

- Protocol : Store lyophilized powder at -20°C in airtight, light-resistant containers. For aqueous solutions (e.g., in PBS), use fresh preparations and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) confirm degradation thresholds (<5% over 6 months) .

- Contradictions : Some studies suggest higher thermal stability for deuterated compounds, but empirical validation is required for batch-specific formulations .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the isotopic effect of deuterium in (Z)-Olopatadine-d3 on histamine receptor binding?

- Approach : Use radioligand displacement assays (e.g., -mepyramine for H1 receptors). Compare IC values of deuterated vs. non-deuterated Olopatadine in transfected HEK293 cells. Control for nonspecific binding with excess cold ligand .

- Data analysis : A statistically significant shift in IC (e.g., 1.5-fold increase for deuterated form) suggests isotopic effects on binding kinetics. Confirm via molecular dynamics simulations to visualize deuterium-induced conformational changes .

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for (Z)-Olopatadine-d3 (hydrochloride)?

- Case study : Discrepancies in half-life () between rodent and primate models may arise from species-specific metabolic pathways (e.g., cytochrome P450 isoform activity). Design crossover studies with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic routes .

- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and validate with microdosing trials .

Q. What strategies improve the detection limit of (Z)-Olopatadine-d3 (hydrochloride) in complex matrices like tear fluid or plasma?

- Innovative methods : Implement microextraction by packed sorbent (MEPS) or solid-phase microextraction (SPME) prior to LC-MS/MS. Optimize sorbent chemistry (e.g., mixed-mode cation exchange) for selective retention of the deuterated analyte .

- Validation : Spike recovery experiments (85–115%) and matrix-matched calibration correct for ion suppression/enhancement effects in viscous biological fluids .

Methodological Notes

- Contradiction handling : When pharmacopeial purity limits (98–102%) conflict with experimental batch data, re-test using orthogonal methods (e.g., HPLC vs. capillary electrophoresis) and consult USP monographs for resolution .

- Advanced isotopic studies : Deuterium’s kinetic isotope effect (KIE) may alter metabolic clearance rates. Use -labeled analogs in tandem with -traced compounds to dissect metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。